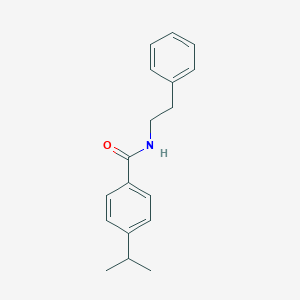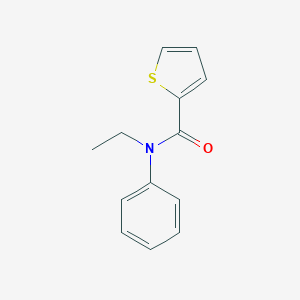
N,N-dibenzylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzylthiophene-2-carboxamide, also known as DBTCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N,N-dibenzylthiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the growth of bacteria and reducing inflammation. N,N-dibenzylthiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
N,N-dibenzylthiophene-2-carboxamide has been found to have a low toxicity profile and has been shown to be well-tolerated in animal studies. It has been found to have anti-inflammatory and antimicrobial effects, as well as potential applications in organic electronics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dibenzylthiophene-2-carboxamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemicals. Additionally, N,N-dibenzylthiophene-2-carboxamide has unique electronic properties that make it a potential candidate for use in organic electronics. One limitation of using N,N-dibenzylthiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on N,N-dibenzylthiophene-2-carboxamide. One area of interest is its potential applications in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action of N,N-dibenzylthiophene-2-carboxamide and its potential applications in the treatment of bacterial infections and inflammatory diseases. Further studies are also needed to explore the potential side effects of N,N-dibenzylthiophene-2-carboxamide and its long-term safety profile.
In conclusion, N,N-dibenzylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have antimicrobial and anti-inflammatory properties, as well as potential applications in organic electronics. Further research is needed to fully understand the potential applications and limitations of N,N-dibenzylthiophene-2-carboxamide.
Synthesemethoden
N,N-dibenzylthiophene-2-carboxamide can be synthesized through a variety of methods, including the reaction of thiophene-2-carboxylic acid with benzylamine in the presence of a catalyst. This method yields a high purity product and is relatively simple to carry out. Other methods include the reaction of thiophene-2-carboxylic acid with benzyl chloride followed by reaction with ammonia, or the use of a palladium-catalyzed reaction between thiophene-2-carboxylic acid and benzyl bromide.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzylthiophene-2-carboxamide has been studied for its potential applications in a variety of scientific areas. It has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections. Additionally, N,N-dibenzylthiophene-2-carboxamide has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. N,N-dibenzylthiophene-2-carboxamide has also been studied for its potential use in organic electronics due to its unique electronic properties.
Eigenschaften
Molekularformel |
C19H17NOS |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N,N-dibenzylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H17NOS/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI-Schlüssel |
ASTXNWPSIPDNBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)
![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)


